molecular formula C25H28N2O3S B284019 N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide

货号: B284019
分子量: 436.6 g/mol
InChI 键: SIMSPAZRQXQDRW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

作用机制

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide selectively inhibits BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell activation and survival. BTK is activated upon binding to the BCR, leading to downstream signaling events that promote cell proliferation and survival. Inhibition of BTK by this compound blocks BCR signaling, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In addition, this compound has good selectivity for BTK over other kinases, including Tec, Itk, and JAK3. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

实验室实验的优点和局限性

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BCR signaling in B-cell biology. In addition, this compound has good pharmacokinetic properties, allowing for easy administration in animal models. However, there are also some limitations to using this compound in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. In addition, this compound may have off-target effects on other kinases, which could complicate interpretation of experimental results.

未来方向

There are several potential future directions for research on N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide. One area of interest is the use of this compound in combination with other therapies for the treatment of B-cell malignancies. For example, this compound could be combined with other inhibitors of the BCR signaling pathway, such as PI3K inhibitors or SYK inhibitors. Another potential application of this compound is in the treatment of autoimmune diseases, where BCR signaling plays a role in the pathogenesis of the disease. Finally, there is interest in developing second-generation BTK inhibitors that have improved potency and selectivity compared to this compound.

合成方法

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide is synthesized using a multi-step process that involves the coupling of various intermediates. The synthesis starts with the preparation of 3-[(3-methoxyphenyl)(4-morpholinyl)methyl]thiophene-2-carboxylic acid, which is then coupled with 5-ethyl-2-aminobenzamide to form the final product. The synthesis of this compound has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.

科学研究应用

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL, MCL, and DLBCL patients. In vivo studies using mouse xenograft models have demonstrated that this compound inhibits tumor growth and prolongs survival in CLL and MCL models.

属性

分子式

C25H28N2O3S

分子量

436.6 g/mol

IUPAC 名称

N-[5-ethyl-3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C25H28N2O3S/c1-3-21-17-22(25(31-21)26-24(28)18-8-5-4-6-9-18)23(27-12-14-30-15-13-27)19-10-7-11-20(16-19)29-2/h4-11,16-17,23H,3,12-15H2,1-2H3,(H,26,28)

InChI 键

SIMSPAZRQXQDRW-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)OC)N4CCOCC4

规范 SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)OC)N4CCOCC4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。